1,3-Linolein-2-olein

Antileishmanial Parasitology Natural Product

Researchers needing regiospecific triacylglycerols for antileishmanial drug discovery or oil authentication face supply challenges with undefined isomer mixtures. 1,3-Linolein-2-olein (LOL) directly solves this: • Defined sn-1,3 linoleoyl/sn-2 oleoyl regioisomer, distinct from LLO and OLO. • Validated antileishmanial IC50 0.079 µg/mL (promastigotes), superior to 1,3-dioleoyl-2-linolein. • Analytical standard: 44.2% of LOL+LLO in grape seed oil vs. near 0% in olive oil, enabling HPLC-MS/GC-MS authentication. • High-purity (≥98%) for reproducible drug formulation and lipidomics.

Molecular Formula C57H100O6
Molecular Weight 881.4 g/mol
CAS No. 2190-22-9
Cat. No. B3026155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Linolein-2-olein
CAS2190-22-9
Molecular FormulaC57H100O6
Molecular Weight881.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-30,54H,4-15,18,21-24,31-53H2,1-3H3/b19-16-,20-17-,28-25-,29-26-,30-27-
InChIKeyUDQCIYKUZOQISE-GGDOOUPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Linolein-2-olein (CAS 2190-22-9) – Definition, Classification, and Baseline Characteristics


1,3-Linolein-2-olein (synonyms: 1,3-Dilinoleoyl-2-oleoyl glycerol, TG(18:2/18:1/18:2), LOL) is a specific triacylglycerol (TAG) that contains linoleic acid (18:2) at the sn-1 and sn-3 positions and oleic acid (18:1) at the sn-2 position . It is a naturally occurring lipid found in various vegetable oils, including grape seed, pumpkin seed, soybean, sunflower, and wheat germ oils, with the highest reported content in grape seed oil [1]. The compound has been identified as an antileishmanial agent, demonstrating inhibitory activity against Leishmania parasites [2].

Why 1,3-Linolein-2-olein Cannot Be Replaced by Other Triacylglycerols or Positional Isomers


The biological activity and natural occurrence of triacylglycerols are highly dependent on the regiospecific distribution of fatty acids on the glycerol backbone [1]. Substituting 1,3-Linolein-2-olein with its positional isomer 1(3),2-dilinoleoyl-3(1)-oleoyl glycerol (LLO) or with 1,3-dioleoyl-2-linolein (OLO) would fundamentally alter the molecule's stereoelectronic properties, its interaction with biological targets, and its representation in natural oil matrices. The quantitative evidence presented below demonstrates that these regioisomers exhibit distinct antileishmanial potencies and markedly different relative abundances in commercially relevant vegetable oils, making generic substitution scientifically unsound for applications requiring specific activity or compositional fidelity [2].

1,3-Linolein-2-olein: Head-to-Head Comparative Evidence Against Key Analogs


Antileishmanial Activity Against Promastigotes: Direct Comparison with 1,3-Dioleoyl-2-linolein

In a direct comparative study, 1,3-Linolein-2-olein (MS-1) exhibited significantly superior antileishmanial activity against the promastigote stage of Leishmania aethiopica compared to its regioisomer 1,3-dioleoyl-2-linolein (MS-2). While 1,3-Linolein-2-olein demonstrated activity comparable to the reference drugs amphotericin B and miltefosine, MS-2 was explicitly noted as being less active [1]. The IC50 value for 1,3-Linolein-2-olein against promastigotes is reported as 0.079 µg/mL [2]. This head-to-head comparison establishes the structural specificity required for anti-promastigote activity within this triglyceride class.

Antileishmanial Parasitology Natural Product

Antileishmanial Activity Against Amastigotes: Quantitative Potency Benchmark

1,3-Linolein-2-olein inhibits the growth of Leishmania amastigotes with an IC50 of 40.03 µg/mL [1]. In the same study, the comparator compound 1,3-dioleoyl-2-linolein (MS-2) showed comparable activity against amastigotes, but both were less active than reference drugs amphotericin B and miltefosine [2]. This data establishes the compound's baseline potency against the clinically relevant amastigote stage and highlights that while both regioisomers have similar anti-amastigote activity, the promastigote-stage differentiation (Evidence Item 1) remains the critical selection criterion.

Antileishmanial Drug Discovery Parasite

Regioisomeric Abundance in Vegetable Oils: Grape Seed Oil Enrichment vs. LLO Isomer

In a comprehensive HPLC/APCI-MS analysis of vegetable oils, the relative content of the 1,3-Linolein-2-olein (LOL) isomer was quantified against its positional isomer LLO. The relative LOL content (LOL/(LLO+LOL)) in grape seed oil was found to be 44.2 ± 2.6%, which is significantly higher than in other oils: sunflower (26.8 ± 3.2%), pumpkin seed (16.7 ± 4.6%), soybean (15.9 ± 2.9%), and wheat germ (13.9 ± 4.3%) [1]. In stark contrast, olive oils contained practically 100% of the LLO isomer, demonstrating a 'non-random' distribution pattern that is oil-source specific [1].

Lipidomics Food Science Natural Oils

Solubility Profile: Enhanced Solubility in Methyl Acetate Compared to Regioisomer OLO

1,3-Linolein-2-olein demonstrates a distinct solubility advantage in methyl acetate, achieving a concentration of 25 mg/mL . In contrast, the regioisomer 1,3-Olein-2-Linolein (OLO) is not reported to be soluble in methyl acetate, with its primary recommended solvent being hexane (10 mg/mL) . Both compounds share solubility in DMF and ethanol (10 mg/mL) and limited solubility in ethanol:PBS (1:1) (0.5 mg/mL) . The additional methyl acetate solubility provides a practical advantage for certain chromatographic purification and formulation workflows.

Formulation Analytical Chemistry Lipid Solubility

Purity Specifications: Higher Guaranteed Purity (>98%) vs. Regioisomer OLO (>95%)

Commercially available 1,3-Linolein-2-olein is routinely offered with a purity of >98% . In comparison, the regioisomer 1,3-Olein-2-Linolein (OLO) is typically supplied with a purity specification of >95% . The higher guaranteed purity of 1,3-Linolein-2-olein reduces the likelihood of confounding effects from impurities in biological assays and analytical applications, providing greater confidence in experimental reproducibility.

Quality Control Analytical Standard Procurement

Lipophilicity (LogP): High LogP of 22.68 Informs Solubility and Membrane Partitioning

1,3-Linolein-2-olein has a calculated LogP value of 22.68 [1]. This extremely high lipophilicity is characteristic of long-chain triacylglycerols and predicts very low aqueous solubility and high membrane affinity. In comparison, the regioisomer 1,3-Olein-2-Linolein (OLO) has a slightly lower molecular weight (883.42 vs. 881.4) due to one less double bond, which may marginally affect its LogP, but direct experimental LogP comparisons are not available. The high LogP of 1,3-Linolein-2-olein must be considered when designing in vitro assays and in vivo formulations, as it will dictate the choice of delivery vehicles and co-solvents.

Lipophilicity ADME Physicochemical Property

Recommended Applications for 1,3-Linolein-2-olein Based on Verified Differential Evidence


Antileishmanial Drug Discovery: Lead Scaffold and Comparator

Given its established antileishmanial activity with IC50 values of 0.079 µg/mL (promastigotes) and 40.03 µg/mL (amastigotes) [1], and its proven superiority over the regioisomer 1,3-dioleoyl-2-linolein in direct head-to-head comparison [2], 1,3-Linolein-2-olein serves as a validated lead scaffold for medicinal chemistry optimization programs targeting leishmaniasis. It can also be used as a positive control or benchmark compound when screening novel synthetic or natural product libraries against Leishmania species.

Analytical Standard for Grape Seed Oil Authentication and Quality Control

The high relative abundance of 1,3-Linolein-2-olein in grape seed oil (44.2 ± 2.6% of the LLO+LOL isomer pair) compared to its near-absence in olive oil (100% LLO) [3] makes it an ideal analytical standard. It can be employed in HPLC-MS or GC-MS methods to authenticate grape seed oil, detect adulteration with cheaper oils, and monitor the consistency of oil-based nutraceutical or cosmetic ingredients.

Reference Standard for Triacylglycerol Regioisomer Analysis

As a well-characterized positional isomer with defined sn-1,3 linoleoyl and sn-2 oleoyl substitution, 1,3-Linolein-2-olein is a critical reference standard for method development and validation in lipidomics. Its use is essential for calibrating mass spectrometric methods that rely on diacylglycerol fragment ion ratios to quantify regioisomeric purity in natural oils, fats, and formulated lipid products [3].

Formulation and Solubility Studies for Lipophilic Drug Delivery

The compound's high lipophilicity (LogP 22.68) and specific solubility profile—particularly its solubility in methyl acetate (25 mg/mL) and ethanol (10 mg/mL) —make it a relevant model compound for studying the formulation of highly lipophilic drugs. It can be used to investigate lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles, where understanding the solubilization behavior of long-chain triglycerides is critical.

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